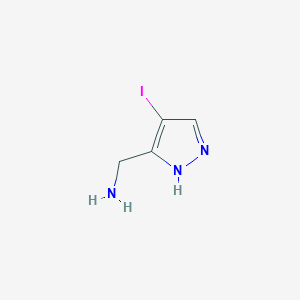
1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 4 and a methanamine group at position 5 makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with 1,3-diketones or their equivalents, followed by iodination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or other halogenating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form primary amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve moderate temperatures and the use of solvents like DMSO or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation can produce imines or nitriles .
Applications De Recherche Scientifique
1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and methanamine group can form specific interactions with active sites, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine: Similar structure but with a methyl group at position 1.
(4-iodo-1H-pyrazol-3-yl)methanamine: Similar structure but with the methanamine group at position 3
Uniqueness
1-(4-IODO-1H-PYRAZOL-3-YL)METHANAMINE is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodine atom at position 4 and the methanamine group at position 5 provides unique opportunities for further functionalization and application in various fields .
Propriétés
Numéro CAS |
1354705-70-6; 37599-58-9 |
|---|---|
Formule moléculaire |
C4H6IN3 |
Poids moléculaire |
223.017 |
Nom IUPAC |
(4-iodo-1H-pyrazol-5-yl)methanamine |
InChI |
InChI=1S/C4H6IN3/c5-3-2-7-8-4(3)1-6/h2H,1,6H2,(H,7,8) |
Clé InChI |
AIPGQXCROCBMNM-UHFFFAOYSA-N |
SMILES |
C1=NNC(=C1I)CN |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2713780.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2713782.png)
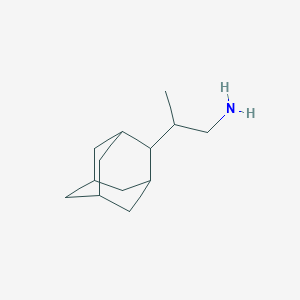
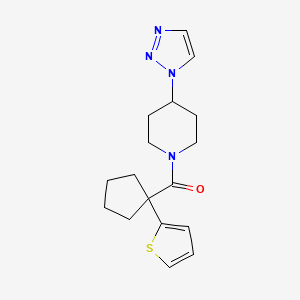
![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]acetamide](/img/structure/B2713786.png)
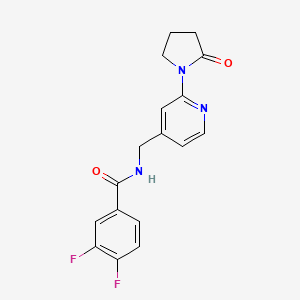
![N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2713794.png)
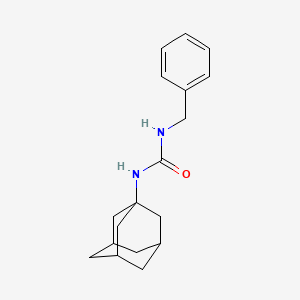
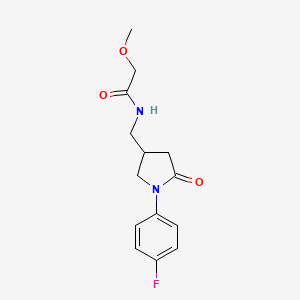

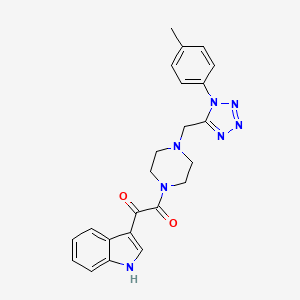
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2713801.png)
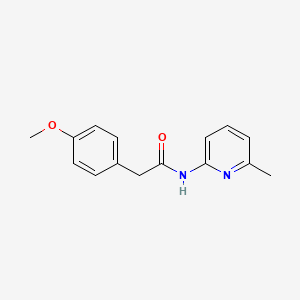
![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B2713803.png)
